1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)-
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Overview
Description
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method starts with the reaction of 4,6-dimethoxyindole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, particularly at the 3-position.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including its role as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific caspases . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
4,6-Dimethoxy-1H-indole: Similar in structure but lacks the phenylmethyl group, which may affect its biological activity.
The uniqueness of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
CAS No. |
827024-92-0 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-benzyl-4,6-dimethoxy-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-19-14-9-15-17(16(10-14)20-2)13(11-18-15)8-12-6-4-3-5-7-12/h3-7,9-11,18H,8H2,1-2H3 |
InChI Key |
AIDUWYXTFHSHCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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